Cyanidin 3-xyloside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Interactions
Cyanidin 3-xyloside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanidin (B77932) 3-xyloside is a naturally occurring anthocyanin, a subclass of flavonoids, responsible for the vibrant red, purple, and blue pigmentation in a variety of plant species. This technical guide provides an in-depth overview of the primary natural sources of Cyanidin 3-xyloside, its distribution within the plant kingdom, and a detailed examination of the analytical methodologies used for its quantification. Furthermore, this document elucidates the biosynthetic pathway of its aglycone, cyanidin, and explores the potential signaling pathways modulated by related cyanidin glycosides, offering insights into its mechanism of action and potential therapeutic applications.
Natural Sources and Distribution
Cyanidin 3-xyloside is found in a range of fruits, vegetables, and flowers. Its presence is particularly notable in dark-colored berries. The distribution is widespread, but concentrations can vary significantly depending on the plant species, cultivar, growing conditions, and maturity at harvest.
Table 1: Quantitative Distribution of Cyanidin 3-xyloside in Various Plant Sources
| Plant Source | Scientific Name | Plant Part | Concentration (mg/100g fresh weight) | Reference(s) |
| Black Chokeberry | Aronia melanocarpa | Fruit | 45.91 | [1] |
| Apple | Malus pumila | Fruit | 0.059 | [1] |
| Blackberry | Rubus spp. | Fruit | Not explicitly quantified for 3-xyloside, but a significant component of total anthocyanins. | [1] |
| Raspberry | Rubus spp. | Fruit | Present, but often less abundant than other cyanidin glycosides. | [1] |
| Common Grape | Vitis vinifera | Fruit | Detected, but not quantified. | [1] |
| Summer Grape | Vitis aestivalis | Fruit | Detected. | [2] |
| Black Elderberry | Sambucus nigra | Fruit | Detected, but not quantified. | [1] |
| Purple Sunflower | Helianthus annuus | Hulls | Isolated from this source. | [3] |
| Blackcurrant | Ribes nigrum | Fruit | Detected. | [2] |
Biosynthesis of Cyanidin 3-xyloside
The biosynthesis of Cyanidin 3-xyloside begins with the production of its aglycone, cyanidin, through the well-established flavonoid biosynthetic pathway. This pathway initiates from the general phenylpropanoid pathway.
Cyanidin Biosynthesis
The formation of cyanidin involves the convergence of the shikimate and polyketide synthase pathways. L-phenylalanine, derived from the shikimate pathway, is converted to 4-coumaroyl-CoA. This molecule then enters the flavonoid pathway, where it is condensed with three molecules of malonyl-CoA by chalcone (B49325) synthase (CHS) to form naringenin (B18129) chalcone. Subsequent enzymatic reactions involving chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), and dihydroflavonol 4-reductase (DFR) lead to the formation of leucocyanidin (B1674801). Finally, anthocyanidin synthase (ANS) catalyzes the oxidation of leucocyanidin to produce the unstable cyanidin aglycone.
Glycosylation: The Final Step
The cyanidin aglycone is stabilized through glycosylation, a reaction catalyzed by UDP-glycosyltransferases (UGTs). Specifically, the formation of Cyanidin 3-xyloside involves the transfer of a xylose moiety from UDP-xylose to the 3-hydroxyl group of the cyanidin C-ring. While the specific xylosyltransferase responsible for this reaction in many plant species is yet to be fully characterized, enzymes such as UDP-xylose:anthocyanidin 3-O-glucoside 2'''-O-xylosyltransferase have been identified, demonstrating the enzymatic basis for xylosylation of anthocyanins.[4] In some cases, the formation of more complex glycosides occurs, such as in Daucus carota, where a UDP-xylose: cyanidin 3-galactoside xylosyltransferase (CGXT) has been characterized.[5]
Experimental Protocols
The extraction, isolation, and quantification of Cyanidin 3-xyloside are critical for research and developmental applications. The following sections outline standard methodologies.
Extraction
A common and effective method for extracting anthocyanins, including Cyanidin 3-xyloside, from plant material involves the use of acidified organic solvents.
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Sample Preparation: Fresh plant material is typically frozen in liquid nitrogen and ground into a fine powder to maximize the surface area for extraction.
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Solvent System: A mixture of methanol (B129727) or ethanol (B145695) with a small percentage of acid (e.g., 0.1-1% hydrochloric acid or formic acid) is commonly used. The acidic conditions help to stabilize the flavylium (B80283) cation form of the anthocyanin, which is the most colored and stable form.
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Extraction Procedure: The powdered plant material is macerated in the acidified solvent. The process can be enhanced by agitation (e.g., shaking or stirring) and sonication to improve solvent penetration and extraction efficiency. The extraction is typically performed at low temperatures and in the dark to minimize degradation of the light- and heat-sensitive anthocyanins.
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Purification: The crude extract is then filtered or centrifuged to remove solid plant debris. The resulting supernatant contains the anthocyanin extract.
Isolation
For the purification of Cyanidin 3-xyloside from a crude extract, chromatographic techniques are employed.
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Solid-Phase Extraction (SPE): C18 cartridges are often used for the initial cleanup and concentration of anthocyanins from the crude extract.
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Column Chromatography: Techniques such as Sephadex LH-20 column chromatography can be used for further purification, separating anthocyanins from other phenolic compounds.
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High-Performance Countercurrent Chromatography (HPCCC): This is a preparative technique that has been successfully used for the isolation of pure anthocyanins, including cyanidin glycosides. A common solvent system for HPCCC is tert-butyl methyl ether/n-butanol/acetonitrile/water/trifluoroacetic acid.[6]
Quantification
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the gold standard for the quantification of Cyanidin 3-xyloside.
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Instrumentation: A typical setup includes an HPLC system with a C18 reversed-phase column.
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Mobile Phase: A gradient elution is commonly used, typically consisting of two solvents:
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Solvent A: Acidified water (e.g., 0.5% formic acid in water).
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Solvent B: Acetonitrile or methanol.
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Detection:
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HPLC-DAD: Detection is performed at the visible maximum absorption wavelength for anthocyanins, which is around 520 nm. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from a pure standard of Cyanidin 3-xyloside.
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HPLC-MS/MS: For higher sensitivity and selectivity, tandem mass spectrometry is used. The analysis is typically performed in positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) of the parent ion of Cyanidin 3-xyloside and its characteristic fragment ions.
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Validation: The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results.
Biological Activity and Signaling Pathways
While research specifically on Cyanidin 3-xyloside is ongoing, the biological activities of the closely related Cyanidin 3-O-glucoside (C3G) have been extensively studied. Given the identical aglycone, it is highly probable that Cyanidin 3-xyloside shares similar mechanisms of action. These activities are primarily attributed to its antioxidant and anti-inflammatory properties, which are mediated through the modulation of key cellular signaling pathways.
Antioxidant Activity
Cyanidin glycosides are potent antioxidants. Their mechanism of action involves the direct scavenging of reactive oxygen species (ROS) and the upregulation of endogenous antioxidant defense systems. This is largely attributed to the phenolic structure of the cyanidin aglycone.
Anti-inflammatory Effects via NF-κB and MAPK Signaling
Chronic inflammation is a key driver of many diseases. Cyanidin glycosides have been shown to exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.
In response to inflammatory stimuli such as lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. Cyanidin-3-O-glucoside has been shown to suppress the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. This prevents the translocation of the active p65 subunit of NF-κB to the nucleus.
The MAPK signaling cascade, which includes ERK, JNK, and p38, is also activated by inflammatory stimuli and plays a crucial role in the production of inflammatory mediators. C3G has been demonstrated to inhibit the phosphorylation of these key MAPK proteins, thereby downregulating the inflammatory response.
Modulation of Metabolic Pathways via AMPK Signaling
AMP-activated protein kinase (AMPK) is a key cellular energy sensor that plays a central role in regulating metabolism. Activation of AMPK can have beneficial effects on conditions such as obesity and type 2 diabetes. Cyanidin-3-O-glucoside has been shown to activate AMPK in hepatocytes.[7] This activation leads to the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. The resulting decrease in malonyl-CoA levels leads to an increase in carnitine palmitoyltransferase 1 (CPT-1) activity and subsequent enhancement of fatty acid oxidation.
Conclusion
Cyanidin 3-xyloside is a widely distributed anthocyanin with significant potential for applications in the fields of nutrition, pharmaceuticals, and cosmetics. Its presence in common dietary sources, coupled with its potent antioxidant and anti-inflammatory properties, makes it a compound of great interest for further research and development. The methodologies for its extraction and quantification are well-established, providing a solid foundation for future studies. The elucidation of its interactions with key cellular signaling pathways, such as NF-κB, MAPK, and AMPK, offers valuable insights into its mechanisms of action and highlights its potential as a therapeutic agent for a variety of chronic diseases. Further investigation into the specific biological activities of Cyanidin 3-xyloside, as distinct from other cyanidin glycosides, is warranted to fully realize its potential.
References
- 1. Showing Compound Cyanidin 3-xyloside (FDB017173) - FooDB [foodb.ca]
- 2. Cyanidin 3-O-xyloside | C20H19O10+ | CID 87948385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. KEGG ENZYME: 2.4.2.51 [genome.jp]
- 5. Purification and characterization of glycosyltransferases involved in anthocyanin biosynthesis in cell-suspension cultures of Daucus carota L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 7. Cyanidin-3-O-β-glucoside regulates fatty acid metabolism via an AMP-activated protein kinase-dependent signaling pathway in human HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
